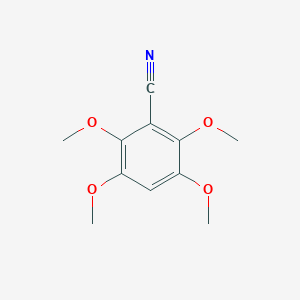![molecular formula C13H10S B14470759 Naphtho[2,1-b]thiophene, 1-methyl CAS No. 69736-21-6](/img/structure/B14470759.png)
Naphtho[2,1-b]thiophene, 1-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-b]thiophene, 1-methyl is an organic compound with the molecular formula C13H10S. It is a derivative of naphtho[2,1-b]thiophene, where a methyl group is attached to the first carbon atom. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,1-b]thiophene, 1-methyl typically involves the cyclization of naphthalene derivatives with sulfur-containing reagents. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a tricyclic structure with the desired thiophene ring.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Naphtho[2,1-b]thiophene, 1-methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, can introduce nitro groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro derivatives.
Applications De Recherche Scientifique
Naphtho[2,1-b]thiophene, 1-methyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of naphtho[2,1-b]thiophene, 1-methyl involves its interaction with molecular targets through its aromatic and sulfur-containing structure. It can participate in π-π stacking interactions and hydrogen bonding, influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Naphtho[2,1-b]thiophene: The parent compound without the methyl group.
Benzo[b]naphtho[1,2-d]thiophene: A similar compound with an additional benzene ring fused to the thiophene structure.
Uniqueness: Naphtho[2,1-b]thiophene, 1-methyl is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility and stability, making it more suitable for specific applications in organic electronics and pharmaceuticals .
Propriétés
Numéro CAS |
69736-21-6 |
|---|---|
Formule moléculaire |
C13H10S |
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
1-methylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C13H10S/c1-9-8-14-12-7-6-10-4-2-3-5-11(10)13(9)12/h2-8H,1H3 |
Clé InChI |
WXEUSOFSFSDRLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=C1C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
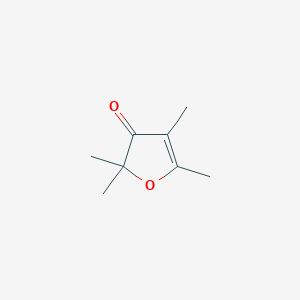
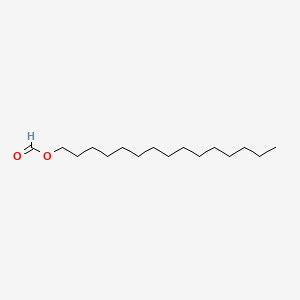
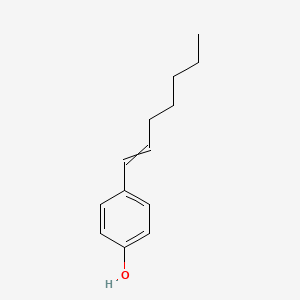

![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
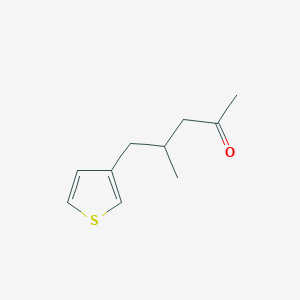
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)

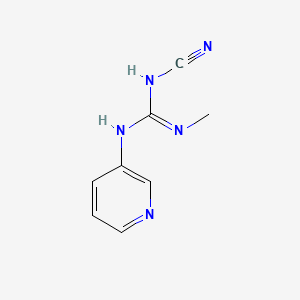
![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
